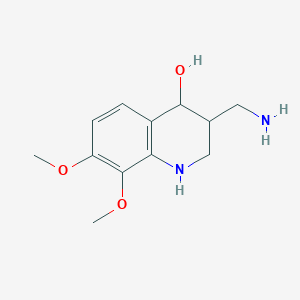
2-(Naphthalen-1-ylmethyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-ylmethyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring with a naphthalene moiety attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This method utilizes photochemical dearomative ring expansion, where the nitro group is converted into a singlet nitrene under blue light at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring . Another method involves the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which provides high regioselectivity and excellent yield .
Industrial Production Methods
For industrial production, the preparation method suitable for large-scale synthesis involves alkylation, substitution, reduction, and chlorination steps. This method is advantageous due to the easy obtainment of reaction raw materials, mild conditions, simple treatment, and high yield, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl azepane oxides, while reduction can produce different reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-ylmethyl)azepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-ylmethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes. This interaction can inhibit the activity of target enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Naphthalen-1-ylmethyl)azepane include:
Azepane: A seven-membered nitrogen heterocycle without the naphthalene moiety.
Oxepane: A seven-membered oxygen heterocycle.
Silepane: A seven-membered silicon heterocycle.
Phosphepane: A seven-membered phosphorus heterocycle.
Thiepane: A seven-membered sulfur heterocycle.
Uniqueness
This compound is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the naphthalene group can enhance the compound’s biological activity and stability .
Eigenschaften
CAS-Nummer |
383130-25-4 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylmethyl)azepane |
InChI |
InChI=1S/C17H21N/c1-2-10-16(18-12-5-1)13-15-9-6-8-14-7-3-4-11-17(14)15/h3-4,6-9,11,16,18H,1-2,5,10,12-13H2 |
InChI-Schlüssel |
MZXWYHRVNPIGNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)

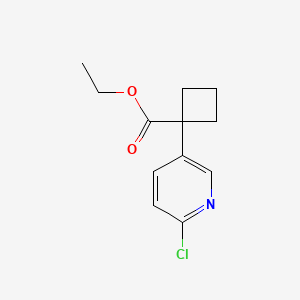
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
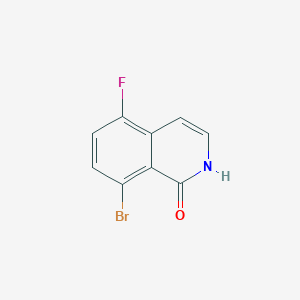
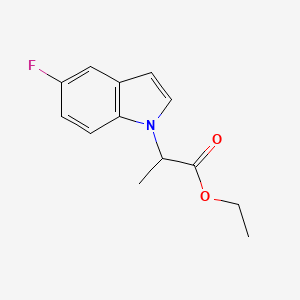
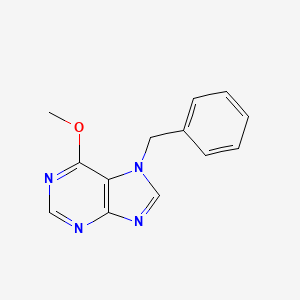
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
